molecular formula C9H19ClN2O3S B1468332 4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride CAS No. 1057385-15-5

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride

Cat. No.: B1468332
CAS No.: 1057385-15-5
M. Wt: 270.78 g/mol
InChI Key: CGPVKOCIKOSPIL-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride (CAS: 1057385-15-5) is a heterocyclic compound featuring a piperidine ring linked to a morpholine moiety via a sulfonyl group. Its molecular formula is C₁₀H₂₀ClN₂O₃S, with a molecular weight of 296.80 g/mol (MFCD16294585) . This compound has been utilized in research settings, though commercial availability is currently discontinued . Key identifiers include:

  • CAS Registry Number: 1057385-15-5
  • MDL Number: MFCD16294585
  • Storage: No specific data provided, but similar compounds (e.g., 4-(Piperidin-4-yl)morpholine hydrochloride) recommend storage under inert atmosphere at room temperature .

Properties

IUPAC Name

4-piperidin-4-ylsulfonylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S.ClH/c12-15(13,9-1-3-10-4-2-9)11-5-7-14-8-6-11;/h9-10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPVKOCIKOSPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057385-15-5
Record name Morpholine, 4-(4-piperidinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057385-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement combining piperidine and morpholine functionalities linked by a sulfonyl group, which may confer distinct biological properties.

  • Molecular Formula : C₉H₁₉ClN₂O₃S
  • Molecular Weight : Approximately 236.78 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and organic solvents
  • Boiling Point : Approximately 292.8ºC at 760 mmHg
  • Flash Point : 130.9ºC

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its efficacy:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

The compound's mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of biofilm formation, which is critical in treating resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines, including colon and breast cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)
Colon Cancer (HCT116)12.5
Breast Cancer (MCF7)15.0

The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse interactions with biological targets. SAR studies indicate that modifications to the sulfonamide and morpholine components can significantly alter biological activity. For instance, substituents on the piperidine ring can enhance or diminish antimicrobial potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the sulfonamide group led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization .
  • Cancer Cell Line Studies : Research involving colon cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride typically involves the reaction of morpholine with piperidine derivatives under specific catalytic conditions. The production methods emphasize high yield and purity, which are critical for pharmaceutical applications.

Synthesis Pathway

  • Starting Materials : Morpholine, piperidine derivatives.
  • Catalysts : Platinum or palladium catalysts are commonly used to facilitate the reaction under mild conditions.
  • Yield : Methods have reported yields exceeding 90% with high purity levels, making it suitable for further pharmaceutical development .

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for several therapeutic applications.

Anticholinesterase Activity

A study demonstrated that derivatives of this compound possess significant inhibitory effects on acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Antiviral Properties

In vitro studies have shown that compounds similar to this compound can enhance anti-dengue virus activity, highlighting its potential in antiviral drug development .

Anticancer Activity

Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and efficacy as an anticancer agent .

Therapeutic Applications

The versatility of this compound opens up numerous avenues for therapeutic applications:

Application AreaDescription
Neurodegenerative DiseasesPotential treatment for Alzheimer's via anticholinesterase inhibition
Infectious DiseasesPossible antiviral agent against dengue virus
OncologyInvestigated for cytotoxic properties against cancer cell lines

Case Study 1: Neuroprotective Effects

A series of experiments assessed the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results showed a significant reduction in cognitive decline markers compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Antiviral Efficacy

In vitro testing against the dengue virus revealed that derivatives of this compound could inhibit viral replication significantly. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperidine and Morpholine Derivatives with Sulfonyl Groups

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS: 101768-64-3)
  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
  • Molecular Weight : 296.21 g/mol
  • Key Differences : Replaces the morpholine group with a 4-chlorophenylsulfonyl substituent. The aromatic chlorophenyl group may enhance lipophilicity compared to the morpholine-sulfonyl linkage in the target compound .
4-(Piperidin-4-yl)morpholine Hydrochloride (CAS: 550370-31-5)
  • Molecular Formula : C₉H₁₉ClN₂O
  • Molecular Weight : 206.71 g/mol
  • Key Differences : Lacks the sulfonyl bridge, directly connecting piperidine and morpholine. This reduces molecular complexity and may alter solubility and receptor-binding profiles .

Piperidine-Morpholine Hybrids with Substituent Variations

4-(4-Methylpiperidin-4-yl)morpholine Dihydrochloride (CAS: 1208090-98-5)
  • Molecular Formula : C₁₀H₂₂Cl₂N₂O
  • Molecular Weight : 257.2 g/mol
  • Key Differences : Incorporates a methyl group on the piperidine ring and exists as a dihydrochloride salt. The methyl group could influence steric hindrance and metabolic stability .
4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate (CAS: 81310-60-3)
  • Molecular Formula : C₁₀H₂₁Cl₂N₂O₂ (including hydrate)
  • Molecular Weight : 296.21 g/mol

Azetidine and Pyrrolidine Analogues

4-(Azetidin-3-yl)morpholine Hydrochloride (CAS: 223381-71-3)
  • Molecular Formula : C₇H₁₅ClN₂O
  • Molecular Weight : 178.66 g/mol
  • Key Differences : Replaces piperidine with a smaller azetidine ring, which may reduce binding affinity to larger molecular targets but improve synthetic accessibility .
4-[4-Methylpyrrolidine-3-carbonyl]morpholine Hydrochloride (CAS: 1807939-74-7)
  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Molecular Weight : 234.72 g/mol
  • Key Differences : Introduces a pyrrolidine ring with a carbonyl group, likely affecting electronic properties and hydrogen-bonding capabilities .

Pharmacological Relevance

  • 4-(Piperidin-4-ylsulfonyl)morpholine Hydrochloride: Limited data on specific targets, but sulfonyl groups are common in protease inhibitors and receptor antagonists .

Preparation Methods

Reductive Amination One-Pot Method

A highly efficient and industrially favorable method to prepare 4-(piperidin-4-yl)morpholine is through a one-pot reductive amination process involving 1-benzyl-4-piperidone and morpholine under hydrogenation conditions with a platinum or palladium catalyst.

  • Reaction conditions : Morpholine is added in at least 5-fold molar excess to 1-benzyl-4-piperidone.
  • Catalysts : Platinum or palladium catalysts are employed under hydrogen gas pressure ≤ 1 MPa.
  • Process : The reaction simultaneously performs enamination and reduction, yielding 4-(1-benzylpiperidin-4-yl)morpholine.
  • Morpholine removal : Unreacted morpholine is removed by distillation, solvent substitution, or crystallization to avoid inhibition of subsequent debenzylation.
  • Debenzylation : The benzyl protecting group is removed via catalytic hydrogenation to yield 4-(piperidin-4-yl)morpholine.

This method offers simplicity, mild conditions, and high yield and purity, making it suitable for scale-up.

Step Conditions Outcome
Reductive amination Morpholine (≥5 eq), Pt/Pd catalyst, H₂ ≤1 MPa, room temp to 50°C 4-(1-benzylpiperidin-4-yl)morpholine
Morpholine removal Distillation/solvent substitution/crystallization Purified intermediate
Debenzylation Catalytic hydrogenation, Pt/Pd catalyst, H₂ pressure 4-(piperidin-4-yl)morpholine

Yields and purities reported: Up to 93.9% recovery with purities exceeding 99.5% by area percentage in HPLC analysis.

Sulfonylation to Form 4-(Piperidin-4-ylsulfonyl)morpholine

Though detailed sulfonylation procedures specific to this compound are less explicitly documented in the patents reviewed, the general approach involves reacting the free amine 4-(piperidin-4-yl)morpholine with a sulfonyl chloride reagent under controlled conditions.

  • Typical reagents : Sulfonyl chlorides (e.g., methanesulfonyl chloride or other sulfonylating agents).
  • Solvents : Aprotic solvents such as dichloromethane or acetonitrile.
  • Base : A base like triethylamine or pyridine to neutralize HCl formed.
  • Temperature : Usually maintained at 0–25°C to control reaction rate and minimize side reactions.

The sulfonylation step introduces the sulfonyl group on the piperidine nitrogen, forming the sulfonamide linkage characteristic of the target compound.

Formation of Hydrochloride Salt

The final step involves treating the sulfonylated product with hydrochloric acid to form the hydrochloride salt, which improves the compound’s stability, crystallinity, and ease of handling.

  • Method : Addition of concentrated hydrochloric acid to the product solution followed by crystallization.
  • Solvents : Alcohols such as ethanol or isopropanol are commonly used to facilitate crystallization.
  • Isolation : Filtration and drying yield the hydrochloride salt as a solid.

Detailed Industrial-Scale Preparation Example

From CN105777615A patent, a closely related preparation for 4-morpholino piperidine hydrochloride (a related compound) illustrates industrially relevant conditions:

Step Reagents & Conditions Notes
Reductive amination 1-benzyl-4-piperidone + morpholine in toluene, heated to 110°C to remove water, Raney Ni catalyst, H₂ at 10 kg/cm², 50°C, 36 h High pressure hydrogenation for reduction
Filtration and acid addition Filter catalyst, add 36% HCl to precipitate dihydrochloride salt Solid isolated by cooling and filtration
Deprotection and pH adjustment Dissolve salt in t-butanol, adjust pH >11 with molten K₂CO₃, heat 60°C, stir 30 min Prepares free base for further reactions
Final hydrogenation Add 10% Pd/C, hydrogenate at 40 kg/cm², 50°C for 8 h Complete debenzylation and product formation

This method achieves high yield, purity, and is scalable with good safety profile.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Yield (%) Purity (%) Notes
Reductive amination 1-benzyl-4-piperidone, morpholine, Pt/Pd, H₂ ≤1 MPa 90+ >99 One-pot reaction, mild conditions
Morpholine removal Distillation, crystallization 62–94 >99 Essential for debenzylation step
Debenzylation Pt/Pd catalyst, H₂ pressure 80–95 >99 Converts benzyl intermediate to free amine
Sulfonylation (general) Sulfonyl chloride, base, aprotic solvent Variable High Requires controlled temp and base
Hydrochloride salt formation HCl addition, crystallization High High Improves stability and handling

Research Findings and Industrial Relevance

  • The one-pot reductive amination method significantly simplifies the synthesis, reducing reaction steps and time.
  • Use of platinum or palladium catalysts under mild hydrogen pressure ensures high selectivity and yield.
  • Removal of excess morpholine before debenzylation is critical to avoid reaction inhibition.
  • The sulfonylation step, though less detailed in patents, follows standard sulfonamide formation protocols.
  • Formation of hydrochloride salt is a common pharmaceutical practice to enhance compound properties.
  • The methods described are validated by multiple patent filings and have been optimized for industrial scale production with safety and efficiency considerations.

Q & A

Q. What are the optimal synthetic routes for 4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via sulfonylation of piperidine derivatives using sulfonyl chlorides under basic conditions (e.g., triethylamine or N-methylmorpholine). Key steps include:
  • Reaction Conditions : 0–5°C in dichloromethane (DCM) to suppress side reactions .
  • Purification : Gradient chromatography (hexane/ethyl acetate, 3:1 to 1:1) yields >95% purity. Recrystallization in ethanol/water (1:3) further removes impurities .
    Table 1. Comparative Reaction Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents sulfonyl chloride hydrolysis
Base (eq)Triethylamine (1.5)Neutralizes HCl, drives reaction
SolventDCMEnhances solubility of intermediates

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm structural integrity via piperidine protons (δ 2.8–3.4 ppm, multiplet) and sulfonyl group (δ 3.1 ppm, singlet) .
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in H₂O/MeOH (60:40); retention time ~8.2 min indicates purity .
  • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 292.07; deviations >0.2 suggest impurities .

Q. How do solvent and temperature influence sulfonylation efficiency?

  • Methodological Answer : Polar aprotic solvents (DCM, THF) stabilize reactive intermediates. Lower temperatures (0–5°C) improve yields by 15–20% compared to room temperature. Kinetic studies show an activation energy (Ea) of 45 kJ/mol, indicating temperature sensitivity .

Advanced Research Questions

Q. What computational strategies optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G*) identify transition states for sulfonylation. ICReDD’s reaction path search algorithms integrate computational and experimental data to predict optimal conditions (e.g., 0°C, 1.2 eq sulfonyl chloride), achieving 89% yield in silico .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Apply multivariate analysis:
  • Batch Consistency : Compare HPLC purity (≥98% vs. ≤95% in conflicting studies) .
  • Assay Conditions : Control pH (7.4 vs. 6.8 alters sulfonamide ionization) and temperature (25°C vs. 37°C).
  • Statistical Validation : Use ANOVA to assess activity differences (e.g., 10 μM IC50 variations linked to impurities, R²=0.83) .

Q. What methodologies enable scalable synthesis while maintaining selectivity?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat dissipation (residence time 30 min) vs. batch processes .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (residual sulfonyl chloride <2%).
  • DOE Optimization : A 2³ factorial design (temperature, concentration, mixing speed) identified 25°C and 500 rpm as optimal for 10L scale (yield 88%) .

Q. How do advanced spectroscopic techniques elucidate degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Detect hydrolyzed sulfonamide (m/z 274.1) under stress conditions (40°C/75% RH for 4 weeks).
  • Solid-State NMR : Reveal amorphous-to-crystalline phase transitions affecting stability.
  • Isotopic Labeling : ¹³C-labeled morpholine tracks bond cleavage, showing 90% degradation via sulfonyl hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride
Reactant of Route 2
4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride

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